molecular formula C10H7BrClN B3070758 4-Bromo-1-chloro-5-methylisoquinoline CAS No. 1005772-75-7

4-Bromo-1-chloro-5-methylisoquinoline

Cat. No.: B3070758
CAS No.: 1005772-75-7
M. Wt: 256.52 g/mol
InChI Key: OIEHDAQHUXWPSL-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClN It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. One common method is as follows:

    Bromination: 5-Methylisoquinoline is treated with bromine in the presence of a suitable solvent such as nitrobenzene.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-5-methylisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced isoquinoline derivatives.

    Coupling Products: Biaryl compounds are the major products of coupling reactions.

Scientific Research Applications

4-Bromo-1-chloro-5-methylisoquinoline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-5-methylisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar structure but lacks the chlorine and methyl groups.

    1-Chloroisoquinoline: Similar structure but lacks the bromine and methyl groups.

    5-Methylisoquinoline: Similar structure but lacks the bromine and chlorine atoms.

Uniqueness

4-Bromo-1-chloro-5-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties.

Biological Activity

4-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine and chlorine atoms, which contribute to its unique reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₉H₇BrClN
  • Molecular Weight : 256.52 g/mol
  • Structural Features : The compound possesses an isoquinoline backbone with substituents that influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor or modulator of specific molecular targets, which can lead to significant biological responses. The exact pathways are often context-dependent, varying according to the specific biological system studied.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for anticancer drug development.
  • Neurological Effects : The compound is being investigated for its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-BromoisoquinolineC₉H₇BrNLacks chlorine and methyl groupsLimited anticancer activity
1-ChloroisoquinolineC₉H₇ClNLacks bromine and methyl groupsModerate anti-inflammatory effects
5-MethylisoquinolineC₉H₉NLacks both halogen substituentsAntioxidant properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on human colon cancer cell lines (HCT116). Results indicated that it could reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics like vinblastine and doxorubicin .
  • Neurotransmitter Interaction : Research has highlighted its potential as a modulator of neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety.
  • Anti-inflammatory Mechanisms : Another study focused on its ability to inhibit pro-inflammatory cytokines in vitro, showcasing its potential in managing inflammatory diseases .

Properties

IUPAC Name

4-bromo-1-chloro-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(6)8(11)5-13-10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEHDAQHUXWPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4-bromo-5-methylisoquinolin-1(2H)-one (Intermediate-4) (10 g, 42 mmol) in POCl3 (50 mL) was heated to 100° C. for 30 min. The reaction mixture was then poured into ice-water, extracted with CH2Cl2 (3×200 mL), washed with water (2×200 mL), dried over Na2SO4, filtered and concentrated to obtain desired compound (10 g, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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